3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorophenyl group at position 3 and a phenyl group at position 1 of the pyrazole ring, with a formyl group at position 4
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and benzaldehyde.
Formation of Hydrazone: 4-Chlorophenylhydrazine reacts with benzaldehyde to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Formylation: The final step involves the formylation of the pyrazole ring at position 4 using a formylating agent like Vilsmeier-Haack reagent (POCl3/DMF).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The formyl group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Material Science: It is used in the development of organic materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The molecular pathways involved can include inhibition of signal transduction pathways, induction of apoptosis, or modulation of gene expression.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the formyl group at position 4, which may result in different chemical reactivity and biological activity.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a formyl group, which can affect its solubility and interaction with biological targets.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the formyl group, which provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUHJYUSTWIPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190117 | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36663-00-0 | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36663-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036663000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of the disordered chloro-substituted phenyl ring in the crystal structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
A1: The chloro-substituted phenyl ring in this compound exhibits disorder over two positions within the crystal structure []. This disorder, with each position having roughly equal occupancy (0.503 and 0.497), suggests a degree of flexibility within the molecule. This flexibility could be important for potential interactions with other molecules or surfaces if this compound is further investigated for applications in materials science or medicinal chemistry.
Q2: How do intermolecular interactions contribute to the stability of the crystal structure of this compound?
A2: The crystal structure of this compound is stabilized by a network of intermolecular interactions []. Specifically, C-H⋯O hydrogen bonds form between molecules, creating characteristic ring motifs (R(2) (1)(7) and R(2) (2)(10)). Furthermore, π-π interactions between the pyrazole and phenyl rings, evidenced by a centroid-centroid distance of 3.758 Å, contribute additional stability to the crystal packing. These interactions highlight the role of non-covalent forces in determining the solid-state arrangement of this compound.
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